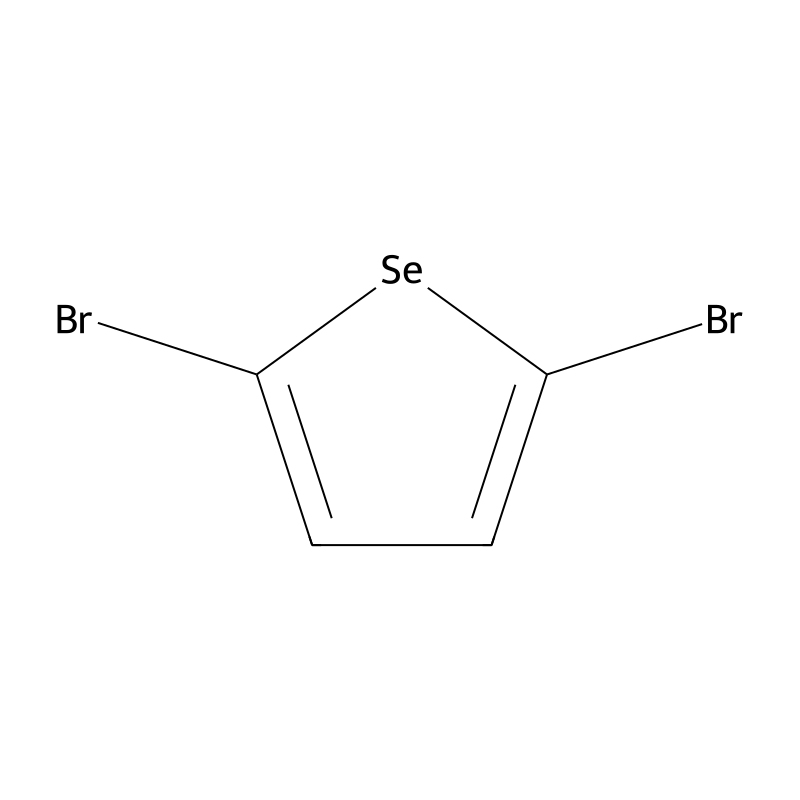2,5-Dibromoselenophene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Here are some areas of scientific research where 2,5-Dibromoselenophene is being studied:
Organic electronics
Researchers are investigating 2,5-Dibromoselenophene for its potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) []. These studies explore the compound's electrical and optical properties, aiming to develop new materials for organic electronic devices.
Material science
Research in material science explores using 2,5-Dibromoselenophene as a building block for the synthesis of new materials with desired properties. This includes studies on the development of novel organic semiconductors, photoconductors, and liquid crystals [].
- Research on 2,5-Dibromoselenophene is ongoing, and its potential applications are still under exploration.
- The compound may pose health and safety risks, and appropriate handling precautions should be followed when working with it.
2,5-Dibromoselenophene is a chemical compound with the molecular formula CHBrSe, classified as a dibrominated derivative of selenophene. It appears as a light yellow to amber liquid and has a boiling point of approximately 104 °C at 13 mmHg, with a flash point of 105 °C . The compound is notable for its unique structure, which incorporates selenium into a five-membered aromatic ring, similar to thiophene and furan, but with distinct properties due to the presence of selenium.
The reactivity of 2,5-dibromoselenophene has been extensively studied, particularly in palladium-catalyzed reactions. It can undergo direct arylation and heteroarylation efficiently, yielding various substituted selenophenes. For example, when coupled with thiazoles and thiophenes using a phosphine-free palladium catalyst, high yields of 2,5-di(heteroarylated) selenophenes can be achieved . This compound can also participate in sequential catalytic reactions involving C2-arylation and bromination, allowing for the synthesis of complex unsymmetrical derivatives .
The synthesis of 2,5-dibromoselenophene can be achieved through several methods. One common approach involves the bromination of selenophene using brominating agents such as N-bromosuccinimide. The reaction typically occurs under controlled conditions to yield the dibrominated product effectively. Additionally, palladium-catalyzed methods have been developed to facilitate the direct arylation of 2-bromoselenophene derivatives to produce 2,5-dibromoselenophene .
2,5-Dibromoselenophene finds applications primarily in organic synthesis and materials science. Its ability to participate in various coupling reactions makes it valuable for creating complex organic molecules. Furthermore, it may serve as a precursor for developing electronic materials or sensors due to its unique electronic properties derived from the presence of selenium.
Several compounds are structurally related to 2,5-dibromoselenophene. Below is a comparison highlighting its uniqueness:
The presence of selenium in 2,5-dibromoselenophene distinguishes it from these compounds by potentially enhancing its electronic properties and reactivity patterns.
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms


Acute Toxic;Environmental Hazard








